molecular formula C10H12ClN B2998610 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 939759-15-6

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B2998610
CAS No.: 939759-15-6
M. Wt: 181.66
InChI Key: MFGIVSYMDUSOGY-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS 939759-15-6) is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. It features a benzazepine core structure, which is a seven-membered ring fused to a benzene ring . This scaffold is recognized for its relevance in central nervous system (CNS) targeting, and researchers utilize this and similar compounds as key intermediates for developing novel bioactive molecules . The structural motif of benzazepines is found in compounds with diverse pharmacological activities. For instance, closely related 3-benzazepine derivatives have been extensively studied as selective agonists for serotonin receptors such as 5-HT2C, highlighting the potential of this chemical class in neuroscience research for investigating pathways related to appetite and weight regulation . Furthermore, other substituted benzazepines have been developed and used as radioligands in Positron Emission Tomography (PET) for studying dopamine receptors in the brain, demonstrating the importance of this structural class in neuroimaging and receptor mapping . As such, 8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine serves as a versatile and valuable precursor or building block for researchers synthesizing and evaluating new compounds for potential activity at various neurological targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use in humans. Researchers should consult the scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGIVSYMDUSOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups .

Scientific Research Applications

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Receptor Selectivity

Benzazepine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzazepine Derivatives
Compound Name (CAS/Code) Substituents Receptor Activity Therapeutic/Research Use
Lorcaserin (856681-05-5) Cl (C8), CH₃ (C1) 5-HT2C agonist (Ki = 15 nM) Obesity treatment
SCH23390 (R-(+)-enantiomer) Cl (C8), CH₃ (C3), C₆H₅ (C5), OH (C7) D1 antagonist (Ki = 0.2–0.4 nM) Dopaminergic studies
SK&F38393 C₆H₅ (C1), OH (C7, C8) DA1 agonist (ED₅₀ = 0.1 mg/kg) Renal vasodilation research
SK&F 86466 (6-chloro derivative) Cl (C6), CH₃ (C3) D1 antagonist Pharmacokinetic studies
Desmethylclozapine Cl (C8), piperazine (C11) 5-HT2A/2C partial agonist Antipsychotic research
Key Observations :
  • Substituent Position :

    • The chlorine at C8 in Lorcaserin and SCH23390 is critical for receptor binding but diverges in target selectivity. Lorcaserin’s lack of hydroxyl/phenyl groups favors 5-HT2C over dopamine receptors, while SCH23390’s C7-OH and C5-phenyl enhance D1 antagonism .
    • Positional Isomerism : SK&F 86466 (Cl at C6) shows D1 antagonism, highlighting how even a single positional change alters activity .
  • Functional Groups :

    • Hydroxyl Groups : SK&F38393’s 7,8-dihydroxy configuration enables DA1 agonism, whereas SCH23390’s 7-OH contributes to D1 antagonism .
    • Methyl Substitution : Lorcaserin’s C1-methyl is stereospecific; the (1R)-enantiomer is 15-fold more potent than (1S) at 5-HT2C .

Pharmacokinetic and Metabolic Differences

  • Lorcaserin : High oral bioavailability (~90%) with extensive hepatic metabolism (CYP2D6-mediated N-carbamoyl glucuronidation). Terminal half-life: ~11 hours .
  • SCH23390 : Rapid clearance (t₁/₂ = 2–3 hours in rodents) due to glucuronidation of the C7-OH group .
  • SK&F 86466 : Rapid metabolism via N-oxidation (55% of dose in rats) and demethylation; high clearance (191 mL/min/kg in rats) .

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is a compound within the benzazepine family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is C10H12ClNC_{10}H_{12}ClN with a molecular weight of 181.66 g/mol. The compound features a seven-membered ring structure that incorporates nitrogen and chlorine atoms, contributing to its unique chemical properties and biological interactions .

The primary biological activity of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is attributed to its interaction with serotonin (5-HT) receptors. Specifically, it acts as an agonist for the 5-HT2C receptor, which plays a crucial role in regulating mood and appetite. This interaction can influence various physiological pathways related to central nervous system disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Serotonin Agonism Acts as an agonist for 5-HT2C receptors
Antibacterial Exhibits antibacterial properties in preliminary studies
Antifungal Potential antifungal activity noted in research
Therapeutic Use Investigated for treatment of obesity and CNS disorders

Lorcaserin: A Clinical Application

One significant application of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is in the development of Lorcaserin (8-chloro-1-methyl derivative), which was approved for obesity treatment. Clinical trials demonstrated its efficacy in reducing body weight by selectively activating the 5-HT2C receptor without significantly affecting other serotonin receptors that could lead to adverse effects such as valvulopathy .

Antimicrobial Studies

Research has indicated that derivatives of this compound possess antimicrobial properties. For instance, studies have shown that certain benzazepines exhibit activity against various bacterial strains. The exact mechanisms remain under investigation but are believed to involve disruption of microbial cell function .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including cyclization and halogenation. For example, intermediates can be characterized using 1H NMR (e.g., δ 3.9–4.4 ppm for tetrahydrobenzazepine protons) and 13C NMR (e.g., 135 ppm for aromatic carbons) . Purity is assessed via HPLC with relative retention time criteria (e.g., ≤0.5% impurities) .

Q. How does structural modification at the 1-position affect receptor selectivity in benzazepine derivatives?

  • Methodological Answer : Substitutions at the 1-position (e.g., methyl or hydroxyl groups) influence receptor binding. For instance, (+)-8-chloro-3-methyl derivatives act as D1 receptor antagonists (e.g., SCH 23390), while 1-methyl derivatives like lorcaserin target 5-HT2C receptors . Radioligand binding assays (e.g., using [³H]-SCH 23390) are critical for assessing selectivity.

Q. What analytical techniques are recommended for impurity profiling during synthesis?

  • Methodological Answer : Pharmacopeial standards (e.g., USP) require HPLC with UV detection, where impurities are quantified against reference peaks. For example, t-butyl esters and cyclohexyl derivatives are monitored at relative retention times of 1.8 and 2.1, respectively, with total impurities ≤2.0% .

Advanced Research Questions

Q. How do polymorphic forms of benzazepine derivatives impact physicochemical properties?

  • Methodological Answer : Polymorphs (e.g., hydrochloride salts) are characterized via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) . For instance, distinct melting points and solubility profiles (e.g., in polar solvents) are critical for bioavailability studies .

Q. What discrepancies exist between in vitro and in vivo efficacy data for 5-HT2C agonists like lorcaserin?

  • Methodological Answer : While in vitro assays (e.g., cAMP inhibition) show high 5-HT2C affinity (Ki < 15 nM), in vivo models may reveal off-target effects (e.g., cardiac valvulopathy in rats). Echocardiographic monitoring in phase 3 trials is essential to validate safety .

Q. What strategies optimize enantiomeric purity in chiral benzazepine synthesis?

  • Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) or asymmetric catalysis (e.g., Rhodium-catalyzed hydrogenation) can achieve >97% enantiomeric excess. For example, (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is isolated via chiral resolution .

Q. How do substituents on the benzazepine core influence metabolic stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl at position 8) reduce hepatic clearance. In vitro microsomal assays (human liver microsomes) and LC-MS/MS analysis of metabolites (e.g., hydroxylated derivatives) are used to assess stability .

Contradictions and Limitations

  • Synthetic Routes : describes polymorph preparation via recrystallization, while uses acylation under basic conditions, highlighting methodological variability .
  • Receptor Selectivity : Lorcaserin’s 5-HT2C selectivity in vitro () contrasts with off-target effects in vivo (e.g., valvulopathy), necessitating rigorous preclinical models .

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